6-Chloro-3-nitroquinolin-4-ol
CAS No.: 101861-61-4
Cat. No.: VC20746634
Molecular Formula: C9H5ClN2O3
Molecular Weight: 224.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101861-61-4 |
|---|---|
| Molecular Formula | C9H5ClN2O3 |
| Molecular Weight | 224.6 g/mol |
| IUPAC Name | 6-chloro-3-nitro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) |
| Standard InChI Key | OBLXWQXWGDQTSW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
6-Chloro-3-nitroquinolin-4-ol possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements. The compound is characterized by a molecular formula of C9H5ClN2O3 and a precise molecular weight of 224.60 g/mol . From a structural perspective, the compound features multiple functional groups that contribute to its chemical reactivity profile.
The physical properties of 6-Chloro-3-nitroquinolin-4-ol provide important insights for researchers working with this compound. Table 1 summarizes the key physical and chemical properties based on available data.
Table 1: Physical and Chemical Properties of 6-Chloro-3-nitroquinolin-4-ol
The compound's chemical structure can be represented using various chemical identifiers, which facilitate its unambiguous identification in chemical databases and literature. These identifiers are particularly important for researchers seeking to locate or reference this specific compound.
Table 2: Chemical Identifiers for 6-Chloro-3-nitroquinolin-4-ol
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Number | 101861-61-4 | |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N+[O-] | |
| InChI | InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |
| InChI Key | OBLXWQXWGDQTSW-UHFFFAOYSA-N |
Structural Features and Chemical Reactivity
The structure of 6-Chloro-3-nitroquinolin-4-ol incorporates several functional groups that contribute to its chemical reactivity. The presence of the nitro group at position 3 makes this compound electron-deficient at that position, potentially enhancing its reactivity toward nucleophilic substitution reactions. The hydroxyl group at position 4 can participate in various transformations, including substitution reactions, as demonstrated by its conversion to a chloro group in certain synthetic pathways .
The chloro substituent at position 6 provides an additional site for potential functionalization through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These structural features collectively make 6-Chloro-3-nitroquinolin-4-ol a versatile building block for the synthesis of more complex molecules with potential biological activities.
Applications in Chemical Research
6-Chloro-3-nitroquinolin-4-ol is primarily recognized for its applications as a building block in chemical synthesis, particularly in the development of protein degraders . The field of targeted protein degradation has emerged as a promising approach in drug discovery, offering potential advantages over traditional inhibition strategies by inducing the selective elimination of disease-relevant proteins.
The compound's classification as a "Protein Degrader Building Block" in commercial catalogs indicates its utility in synthesizing compounds designed to induce the degradation of specific target proteins . This application aligns with current trends in medicinal chemistry and drug discovery that focus on developing novel therapeutic modalities beyond conventional enzyme inhibitors or receptor antagonists.
The reactive functional groups present in 6-Chloro-3-nitroquinolin-4-ol make it particularly suitable for incorporation into more complex molecular structures. Its commercial availability with high purity specifications (95-98%) further attests to its established role in chemical research pipelines .
Related Compounds and Derivatives
6-Chloro-3-nitroquinolin-4-ol belongs to a broader family of substituted quinolines with various applications in chemical and pharmaceutical research. Understanding the relationship between this compound and structurally similar derivatives provides context for its significance within this chemical class.
One directly related derivative is 4,6-dichloro-3-nitroquinoline, which is synthesized from 6-Chloro-3-nitroquinolin-4-ol as described in the synthesis section . Other related compounds with varying substitution patterns include:
Table 3: Comparison of 6-Chloro-3-nitroquinolin-4-ol with Related Compounds
These related compounds illustrate the versatility of the quinoline scaffold and the importance of substituted nitroquinolines in chemical research. The different substitution patterns affect the compounds' physical, chemical, and potentially biological properties, creating a diverse family of related structures with various applications.
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